1-Thia-4-azaspiro[4.6]undecane hydrochloride
Overview
Description
1-Thia-4-azaspiro[4.6]undecane hydrochloride is a chemical compound with the CAS Number: 875-11-6 . It has a molecular weight of 207.77 . The compound is a solid in physical form .
Synthesis Analysis
The synthesis of 1-Thia-4-azaspiro[4.6]undecane derivatives has been reported in the literature . For instance, a mixture of cyclohexanone or methylcyclohexanone, aromatic amine (such as 4-bromoaniline or 4-flouroaniline), and thioglycolic acid in dry benzene was refluxed for 10 hours .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C9H18ClNS .Physical and Chemical Properties Analysis
This compound is a solid compound with a melting point range of 157 - 159 degrees Celsius .Scientific Research Applications
Chemical Properties and Derivatives
1-Thia-4-azaspiro[4.6]undecane hydrochloride and its derivatives, like thiazinanes, are important in heterocyclic chemistry. These compounds have been studied for their potential in disease treatment. For example, derivatives like 1,1-dioxido-1,2-thiazinan-1,6-naphthyridine exhibit anti-HIV activity, potentially useful for AIDS treatment. Other derivatives have shown analgesic and antibiotic properties, highlighting the diverse chemical reactivity and applications of these compounds (Hassan et al., 2020).
Synthesis and Structural Studies
Research has focused on synthesizing novel sulfur-containing spiro compounds, such as various 1-thia-4-azaspiro derivatives. These studies include exploring their chemical structures using techniques like IR, 1H NMR, and 13C NMR spectral studies. This work contributes to understanding the molecular framework of these compounds, which is crucial for their potential applications in medicinal chemistry (Reddy et al., 1993).
Anticancer Potential
Recent research has explored the anticancer activity of new 1-thia-azaspiro[4.5]decane derivatives. These studies have shown that certain compounds exhibit moderate to high inhibition activities against various cancer cell lines, including human liver hepatocellular carcinoma, prostate adenocarcinoma, and colorectal carcinoma. This suggests a promising avenue for developing new anticancer therapies (Flefel et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
1-thia-4-azaspiro[4.6]undecane;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NS.ClH/c1-2-4-6-9(5-3-1)10-7-8-11-9;/h10H,1-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRWHQXHLENHQIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CC1)NCCS2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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